6-(5-Chlorothiophen-2-yl)pyridazin-3-amine
Overview
Description
6-(5-Chlorothiophen-2-yl)pyridazin-3-amine is a chemical compound with the CAS Number: 1225953-04-7 . Its molecular weight is 211.67 . The IUPAC name for this compound is 6-(5-chloro-2-thienyl)-3-pyridazinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H, (H2,10,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 211.67 , and its InChI code is 1S/C8H6ClN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H, (H2,10,12) .Scientific Research Applications
Heterocyclic Amines in Cancer Research
Heterocyclic amines (HAs) have been implicated in cancer research, particularly in relation to dietary factors influencing the incidence of cancers such as mammary gland cancer. Food-derived HAs formed in cooked meats are of interest due to their formation at significant levels and their demonstrated carcinogenic effects in animal models. Studies on HAs like PhIP suggest their potential etiologic role in human cancers, highlighting the importance of understanding these compounds' interactions with DNA and their metabolic activation within the human body (Snyderwine, 1994).
Pyridazine and Its Derivatives in Organic Synthesis
Pyridazine and its derivatives are noted for their utility in organic synthesis, offering a variety of biological activities that are beneficial in cardiovascular systems among other applications. The chemical properties of pyridazine, being a π-electron deficient heteroaromatic compound, its synthesis methods, and its applications in creating a range of biologically active compounds have been reviewed, highlighting its versatility and significance in medicinal chemistry (Jakhmola et al., 2016).
Antioxidant and Hepatoprotective Activities
The antioxidant and hepatoprotective activities of compounds such as chlorogenic acid have been explored, suggesting that compounds with similar structures or functional groups might also exhibit these beneficial effects. Such properties are significant for the development of functional foods and nutraceuticals aimed at combating metabolic syndrome and related disorders (Naveed et al., 2018).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs) has been reviewed. This highlights the potential environmental applications of understanding and manipulating the chemical properties of compounds like "6-(5-Chlorothiophen-2-yl)pyridazin-3-amine" for the removal of hazardous substances from water and other mediums (Bhat & Gogate, 2021).
Drug Development and Pharmacological Applications
The review on pyridazinone compounds, such as ABT-963, as selective cyclooxygenase inhibitors illustrates the pharmaceutical applications of pyridazine derivatives. These compounds have been shown to have significant anti-inflammatory and analgesic properties, indicating the potential therapeutic uses of related heterocyclic amine compounds in treating conditions like arthritis (Asif, 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .
Properties
IUPAC Name |
6-(5-chlorothiophen-2-yl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXDOGDOPCFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.